![molecular formula C20H16N4O4S B2692968 2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide CAS No. 1111974-20-9](/img/structure/B2692968.png)

2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

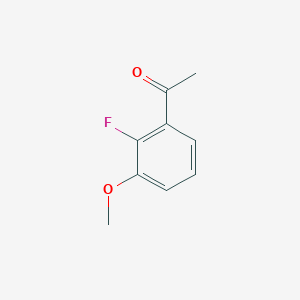

2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Study

The compound has been utilized in the synthesis of novel antimicrobial agents. A study by Patel and Patel (2010) demonstrated the creation of fluoroquinolone-based 4-thiazolidinones, which showed potential in antifungal and antibacterial activities. Similarly, Desai, Vaghani, and Shihora (2013) synthesized fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, exhibiting remarkable in vitro antimicrobial potency against various bacterial and fungal species (Patel & Patel, 2010); (Desai, Vaghani, & Shihora, 2013).

Luminescent Properties and Photo-Induced Electron Transfer

Gan, Chen, Chang, and Tian (2003) explored the luminescent properties of naphthalimides with piperazine substituents. The study focused on understanding the photo-induced electron transfer, potentially useful in developing pH probes and fluorescence quenching applications (Gan, Chen, Chang, & Tian, 2003).

Synthesis of Bioactive Molecules for Pharmacological Screening

Patel, Sreenivasa, Jayachandran, and Kumar (2009) synthesized bioactive molecules with fluoro substituted benzothiazoles, including sulphonamido quinazolinyl imidazole. These compounds were screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, suggesting their potential in diverse biological and pharmacological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Novel Antibacterial Agents

A study by Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, and Koike (2003) identified fluoroquinolones as major antibacterial agents. They explored the structure-activity relationship of naphthyridones and quinolones, highlighting the importance of specific molecular modifications for enhanced antibacterial activity (Kuramoto et al., 2003).

Imaging of Sigma2 Receptor Status of Tumors

Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, and Mach (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging. These compounds were investigated to image the sigma2 receptor status of solid tumors, indicating their potential in cancer diagnostics (Tu et al., 2007).

EGFR Inhibitors with Antiproliferative Activities

Zhang, Wang, Li, Le, Liu, Yang, Li, Bao, and Yan (2021) synthesized 3-methylquinazolinone derivatives as EGFR inhibitors. These compounds showed significant antiproliferative activities against tumor cells, suggesting their application in cancer treatment (Zhang et al., 2021).

Propriétés

IUPAC Name |

7-methyl-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-11-5-3-4-6-12(11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKFHDGXBIROQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)

![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)